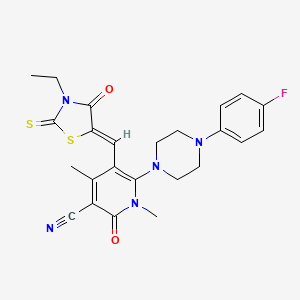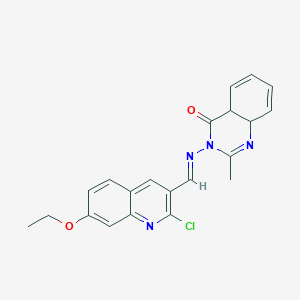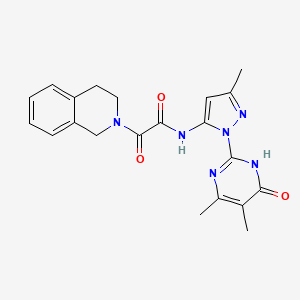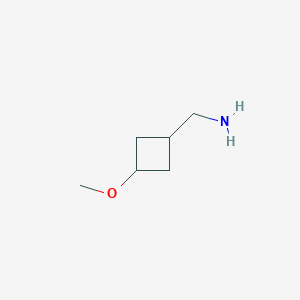
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol is a chemical compound that has been extensively used in scientific research due to its unique properties. It is commonly referred to as MPPO and is a colorless liquid that is soluble in water and organic solvents. MPPO is a versatile compound that has been used in various fields of research, including pharmaceuticals, biochemistry, and environmental studies.
Scientific Research Applications
Coordination Complexes and Magnetic Properties
Starting from easily accessible ethyl-5(3)-methylpyrazole-3(5)-carboxylate, a related compound 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol undergoes coordination with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes have been characterized by spectroscopy and magnetic measurements, indicating potential applications in materials science for magnetic properties (Seubert et al., 2011).
Antibacterial and Catalytic Properties
A new synthesis approach involving bipyrazolic ligands, specifically 3-Bis(3′-carboxyl-5′-methyl-l'-pyrazolyl) propan-2-ol and its copper complexes, has been explored. These complexes exhibit distinctive structural features and have been evaluated for antibacterial and catalytic properties. Particularly, one of the complexes demonstrated good catalytic properties in the air-oxidation of catechol to quinone, highlighting its potential use in catalytic applications (Harit et al., 2018).
Synthesis and Characterization of Metal Complexes
The synthesis and structural characterization of metal complexes derived from pyrazole-based polydentate ligands, including compounds similar to 2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol, have been reported. These studies have led to a better understanding of the coordination chemistry and potential applications of these complexes in various fields such as catalysis and materials science (Zhang et al., 2008).
Regioselectivity in Pyrazole Formation
Research on the regioselectivity of pyrazole formation has shown that using fluorinated alcohols as solvents can dramatically increase regioselectivity. This method has been applied to synthesize fluorinated analogs of Tebufenpyrad, indicating the compound's relevance in improving synthetic methodologies for pyrazole derivatives with potential applications in agrochemicals (Fustero et al., 2008).
Src Kinase Inhibitory and Anticancer Activities
A study on 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, synthesized from epichlorohydrine, evaluated them as Src kinase inhibitors and for their anticancer activity. This research highlights the potential medicinal chemistry applications of compounds structurally related to 2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol in developing new therapeutic agents (Sharma et al., 2010).
properties
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,7,11H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZFFYPMKPQMMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(2-methylpyrazol-3-yl)propan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[5-(4-chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2984255.png)
![2,5-Bis(2-octyldodecyl)-3,6-bis(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B2984258.png)
![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-fluorobenzenecarboxamide](/img/structure/B2984260.png)


![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2984263.png)


![5-Bromo-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2984268.png)

![5-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2984272.png)
![2-((3-(o-tolyloxy)propyl)thio)-1H-benzo[d]imidazole](/img/structure/B2984273.png)
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2984275.png)